molecular formula C6H6N2O3 B019186 4-Nitro-2-picoline N-oxide CAS No. 5470-66-6

4-Nitro-2-picoline N-oxide

Cat. No. B019186
Key on ui cas rn: 5470-66-6
M. Wt: 154.12 g/mol
InChI Key: FTTIAVRPJGCXAC-UHFFFAOYSA-N
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Patent
US05059609

Procedure details

With stirring, sodium pellets (3.95 g, 0.172 mol), maintained dry under hexane, were added to 540 ml dry methanol, under N2. Following dissolution, the mixture was diluted with 900 ml methanol, 4-nitro-2-methylpyridine N-oxide (26.0 g, 0.169 mol) was added, and the mixture heated at reflux for 1 hour, cooled to room temperature and acidified with 18 ml glacial acetic acid. After stirring 15 minutes, the reaction mixture was stripped of solvent, the orange residue taken up in 300 ml of H2O, neutralized with saturated NaHCO3, reconcentrated to dryness, and the residue triturated 5×50 ml of ethanol. The ethanol triturates were combined, stripped to dryness, and the residue restripped 3×50 ml toluene to yield solids (36.1 g) which were chromatographed on silica gel using 6:1 CH2Cl2 :CH3OH as eluant to yield purified title product, 21.14 g; MS 139 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[N+]([C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[C:7]([CH3:12])[CH:6]=1)([O-])=O.[C:13](O)(=[O:15])C.C([O-])(O)=O.[Na+]>CO.O>[CH3:13][O:15][C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[C:7]([CH3:12])[CH:6]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])C
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry under hexane
ADDITION
Type
ADDITION
Details
were added to 540 ml dry methanol, under N2
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the residue triturated 5×50 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=[N+](C=C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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